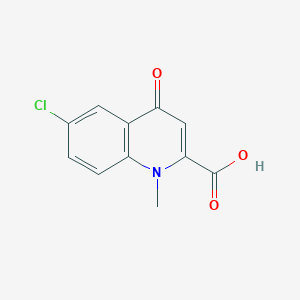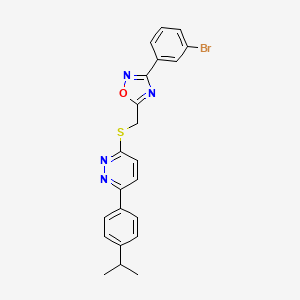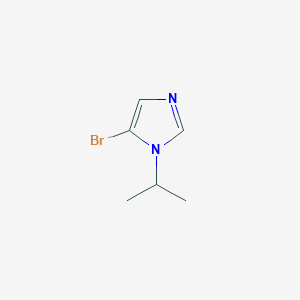
1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MP-10 is a potent inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a key role in cell cycle progression and is often overexpressed in cancer cells.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Intermediate Applications
One key application of related urea derivatives involves their role as intermediates in the synthesis of small molecule anticancer drugs. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea has been optimized for high yield, demonstrating the compound's significance in medicinal chemistry and drug development processes (Zhang et al., 2019).
Molecular Recognition and Structural Analysis
Research into heterocyclic ureas reveals their potential in forming multiply hydrogen-bonded complexes, which are important for understanding molecular recognition processes. These studies offer insights into the design and synthesis of novel compounds for potential use in self-assembly and nanotechnology applications (Corbin et al., 2001).
Hydrogen Bonding Dynamics
The study of substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation has provided valuable information on the influence of electronic factors on hydrogen bonding strengths and molecular conformations. This research is crucial for the development of more efficient molecular recognition systems and could inform the design of biomimetic materials (Chien et al., 2004).
Antagonist Development for Therapeutic Applications
Compounds structurally similar to "1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" have been investigated for their role as antagonists in various receptors, indicating potential applications in the development of new therapeutic agents. For example, studies on urea derivatives as alpha(v)beta(3) receptor antagonists have highlighted their potential in treating conditions like osteoporosis (Hutchinson et al., 2003).
Anion Tuning in Hydrogel Formation
Research on urea derivatives also extends to materials science, where the tuning of anions in hydrogels has been explored. This work demonstrates the role of specific urea compounds in adjusting the physical properties of hydrogels, which could have implications for drug delivery systems and soft robotics (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-6-5-9-15(18-12)20-17(23)19-13-10-16(22)21(11-13)14-7-3-2-4-8-14/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOBCPEUSBYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2551811.png)
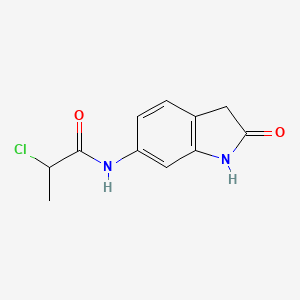
![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)
![2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2551817.png)
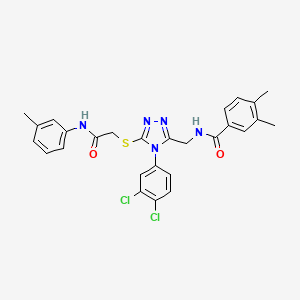
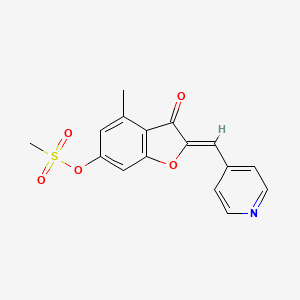
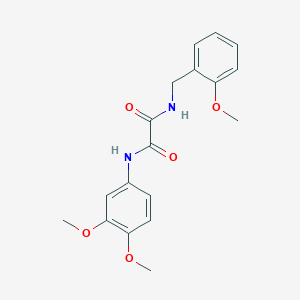
![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)
